molecular formula C16H9BrFNO2 B5428490 3-(6-bromo-1,3-benzodioxol-5-yl)-2-(3-fluorophenyl)acrylonitrile

3-(6-bromo-1,3-benzodioxol-5-yl)-2-(3-fluorophenyl)acrylonitrile

Cat. No. B5428490
M. Wt: 346.15 g/mol
InChI Key: OMOZOXACZYUPLZ-UUILKARUSA-N
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Description

3-(6-bromo-1,3-benzodioxol-5-yl)-2-(3-fluorophenyl)acrylonitrile, also known as BDDA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDDA has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 3-(6-bromo-1,3-benzodioxol-5-yl)-2-(3-fluorophenyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in various cellular processes. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to inhibit the growth of fungal and bacterial cells by disrupting their cell membranes.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells, fungal cells, and bacterial cells. It has also been found to inhibit the activity of certain enzymes and proteins that are involved in various cellular processes. In vivo studies have shown that this compound exhibits low toxicity and high bioavailability, making it a promising candidate for drug development.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(6-bromo-1,3-benzodioxol-5-yl)-2-(3-fluorophenyl)acrylonitrile in lab experiments is its ability to exhibit anticancer, antifungal, and antibacterial activities. It has also been found to exhibit low toxicity and high bioavailability, making it a promising candidate for drug development. One of the main limitations of using this compound in lab experiments is its relatively high cost and low availability. The synthesis of this compound is a complex and time-consuming process, which makes it difficult to obtain large quantities of the compound.

Future Directions

There are several future directions for the study of 3-(6-bromo-1,3-benzodioxol-5-yl)-2-(3-fluorophenyl)acrylonitrile. One direction is the further exploration of its potential applications in medicinal chemistry, particularly in the treatment of neurodegenerative diseases. Another direction is the synthesis of this compound derivatives with improved properties, such as increased potency and selectivity. The development of new synthetic methods for this compound could also lead to the production of the compound at a lower cost and higher yield. Finally, the study of this compound in organic electronics could lead to the development of new materials with improved performance for use in OLEDs and other electronic devices.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been discussed in this paper. This compound has shown promising results in various studies, and further research is needed to fully understand its potential applications.

Synthesis Methods

3-(6-bromo-1,3-benzodioxol-5-yl)-2-(3-fluorophenyl)acrylonitrile can be synthesized using different methods, including the Suzuki-Miyaura cross-coupling reaction, Heck reaction, and Sonogashira coupling. The most commonly used method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction between 6-bromo-1,3-benzodioxole-5-boronic acid and 3-fluoro-4-iodoaniline in the presence of a palladium catalyst and a base. The reaction yields this compound, which can be purified using column chromatography.

Scientific Research Applications

3-(6-bromo-1,3-benzodioxol-5-yl)-2-(3-fluorophenyl)acrylonitrile has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has been found to exhibit anticancer, antifungal, and antibacterial activities. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In material science, this compound has been used as a building block for the synthesis of organic semiconductors. In organic electronics, this compound has been used as a hole-transporting material in organic light-emitting diodes (OLEDs).

properties

IUPAC Name

(Z)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-(3-fluorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrFNO2/c17-14-7-16-15(20-9-21-16)6-11(14)4-12(8-19)10-2-1-3-13(18)5-10/h1-7H,9H2/b12-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMOZOXACZYUPLZ-UUILKARUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=C(C#N)C3=CC(=CC=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=C(\C#N)/C3=CC(=CC=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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